

Application Notes & Protocols: Administration Routes of Paclitaxel in Preclinical Animal Studies

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Compound of Interest		
Compound Name:	Antitumor agent-143	
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Disclaimer: As "**Antitumor agent-143**" is a placeholder, this document utilizes Paclitaxel, a widely studied microtubule-stabilizing agent, as a representative example to detail experimental protocols and data presentation for various administration routes in animal models.

Introduction

Paclitaxel is a potent antineoplastic agent used in the treatment of numerous cancers.[1] Its primary mechanism involves the disruption of microtubule dynamics, which is critical for cell division.[2][3] In preclinical oncology research, the choice of administration route is a critical variable that significantly influences the agent's pharmacokinetics, biodistribution, efficacy, and toxicity profile. Common routes evaluated in animal models include intravenous (IV), intraperitoneal (IP), and oral (PO), each offering distinct advantages for specific therapeutic strategies and tumor models. This document provides a detailed overview of these administration routes for Paclitaxel in animal studies, complete with comparative data and standardized protocols.

Mechanism of Action: Microtubule Stabilization Pathway

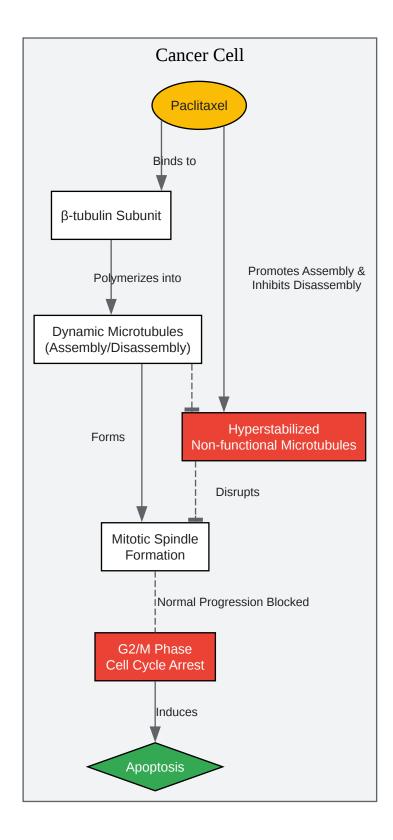


Methodological & Application

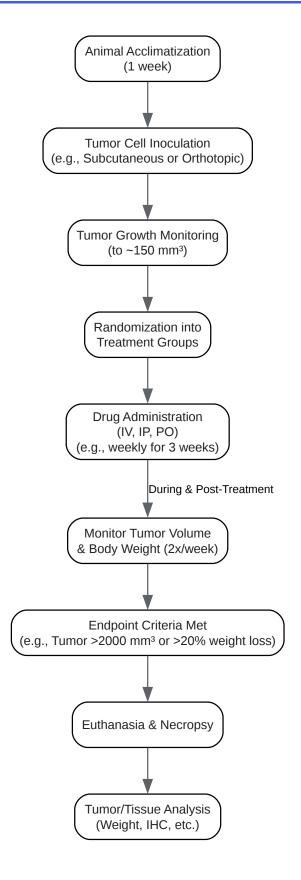
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Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2][4] This action stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly required for mitotic spindle formation and chromosome segregation during cell division. The disruption of these processes leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).









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